![molecular formula C13H14N2S B14604754 [(1-Propyl-1H-indol-3-yl)sulfanyl]acetonitrile CAS No. 61021-57-6](/img/structure/B14604754.png)
[(1-Propyl-1H-indol-3-yl)sulfanyl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1-Propyl-1H-indol-3-yl)sulfanyl]acetonitrile is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products, including alkaloids and marine natural products. The indole ring system is a significant structure in medicinal chemistry due to its presence in various pharmacologically active compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Propyl-1H-indol-3-yl)sulfanyl]acetonitrile typically involves the nucleophilic substitution reaction of indole derivatives. One common method includes the reaction of 1-propyl-1H-indole-3-thiol with acetonitrile in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
[(1-Propyl-1H-indol-3-yl)sulfanyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated indole derivatives.
科学的研究の応用
[(1-Propyl-1H-indol-3-yl)sulfanyl]acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(1-Propyl-1H-indol-3-yl)sulfanyl]acetonitrile involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity and binding affinity. Pathways involved in its mechanism of action include signal transduction and metabolic processes.
類似化合物との比較
[(1-Propyl-1H-indol-3-yl)sulfanyl]acetonitrile can be compared with other indole derivatives, such as:
[(1-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile: Similar structure but with an ethyl group instead of a propyl group.
[(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile: Contains a methyl group, leading to different chemical and biological properties.
[(1-Butyl-1H-indol-3-yl)sulfanyl]acetonitrile: Features a butyl group, which may affect its solubility and reactivity.
特性
CAS番号 |
61021-57-6 |
|---|---|
分子式 |
C13H14N2S |
分子量 |
230.33 g/mol |
IUPAC名 |
2-(1-propylindol-3-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C13H14N2S/c1-2-8-15-10-13(16-9-7-14)11-5-3-4-6-12(11)15/h3-6,10H,2,8-9H2,1H3 |
InChIキー |
NFCGTQNKWAHMCJ-UHFFFAOYSA-N |
正規SMILES |
CCCN1C=C(C2=CC=CC=C21)SCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


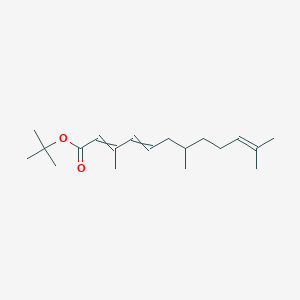
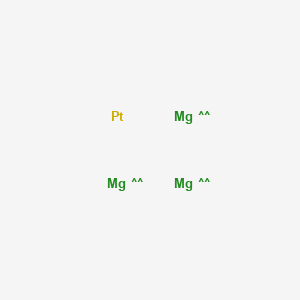
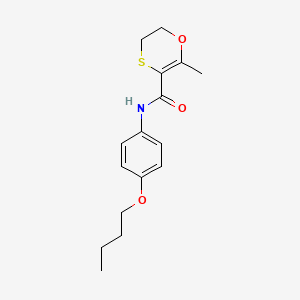
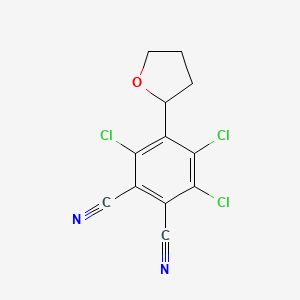
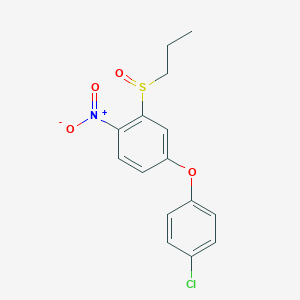
![N-[(4-bromobenzenecarbothioyl)carbamoyl]naphthalene-1-carboxamide](/img/structure/B14604709.png)
![3-Ethyl-2-[3-(pyridin-2-yl)prop-2-en-1-ylidene]-2,3-dihydro-1,3-benzothiazole](/img/structure/B14604717.png)
![Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14604723.png)
![N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-4-methoxybenzamide](/img/structure/B14604731.png)
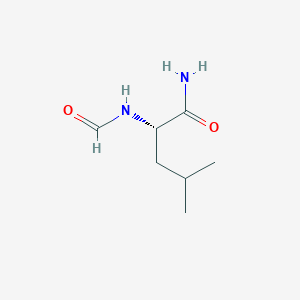

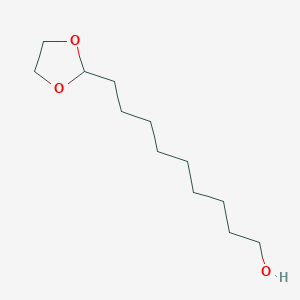
![N,N'-Dimethyl-N-(4-oxo-4,6-dihydrofuro[3,4-d][1,3]thiazol-2-yl)urea](/img/structure/B14604751.png)

